2-Bromo-5-(tert-butyl)thiazole
Overview
Description
2-Bromo-5-(tert-butyl)thiazole is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(tert-butyl)thiazole can be synthesized through various methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, which provides an efficient synthesis of 4,5-disubstituted thiazoles .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper in the synthesis process can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrogen gas, and various catalysts such as palladium and copper . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Bromo-5-(tert-butyl)thiazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiazole, 2-bromo-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways by binding to specific enzymes or receptors. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole: A closely related compound with similar chemical properties.
Thiazyl Bromide: Another thiazole derivative with bromine substitution.
5-Bromothiazole: A monobromothiazole with different substitution patterns
Uniqueness
Its bulky tert-butyl group at the 5-position can influence its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAUHBDNAUDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22275-17-8 | |
Record name | 2-bromo-5-tert-butyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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